molecular formula C8H8BrNO B13658917 2-Amino-4-bromo-6-methylbenzaldehyde

2-Amino-4-bromo-6-methylbenzaldehyde

Cat. No.: B13658917
M. Wt: 214.06 g/mol
InChI Key: SKBHNYYUVLRQNN-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-methylbenzaldehyde (C₈H₈BrNO) is a brominated aromatic aldehyde featuring amino, bromo, and methyl substituents on the benzaldehyde backbone. Its molecular structure confers unique reactivity, making it valuable in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and coordination complexes. The amino group at position 2 acts as an electron-donating substituent, influencing electrophilic substitution patterns, while the bromine at position 4 and methyl at position 6 contribute to steric and electronic effects.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

2-amino-4-bromo-6-methylbenzaldehyde

InChI

InChI=1S/C8H8BrNO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,10H2,1H3

InChI Key

SKBHNYYUVLRQNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-bromo-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-amino-6-methylbenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-4-bromo-6-methylbenzaldehyde may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-6-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.

Major Products Formed

    Oxidation: 2-Amino-4-bromo-6-methylbenzoic acid.

    Reduction: 2-Amino-4-bromo-6-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-bromo-6-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-6-methylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through its functional groups, influencing their activity. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, affecting molecular interactions and pathways.

Comparison with Similar Compounds

4-Bromo-1,2-diaminobenzene (C₆H₆BrN₂)

  • Structure: Benzene ring with bromine at position 4 and amino groups at positions 1 and 2.
  • Key Differences : Lacks the aldehyde and methyl groups present in the target compound.
  • Applications : Primarily used in polymer and dye synthesis due to its diamine functionality .

4-(Bromomethyl)benzaldehyde (C₈H₇BrO)

  • Structure : Benzaldehyde with a bromomethyl group at position 3.
  • Key Differences: Replaces the amino and methyl groups in the target compound with a bromomethyl substituent.
  • Reactivity : The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., Suzuki coupling).

4-Bromo-2-hydroxybenzaldehyde (C₇H₅BrO₂)

  • Structure : Benzaldehyde with bromine at position 4 and a hydroxyl group at position 2.
  • Key Differences: Hydroxyl group replaces the amino group, altering electronic properties (e.g., increased acidity).
  • Applications: Intermediate in pharmaceutical synthesis (e.g., oxazolidinone derivatives) .

Comparative Data Table

Property 2-Amino-4-bromo-6-methylbenzaldehyde 4-Bromo-1,2-diaminobenzene 4-(Bromomethyl)benzaldehyde 4-Bromo-2-hydroxybenzaldehyde
Formula C₈H₈BrNO C₆H₆BrN₂ C₈H₇BrO C₇H₅BrO₂
Molecular Weight (g/mol) 213.9 185.9 199.05 215.0
Functional Groups Aldehyde, amino, bromo, methyl Diamino, bromo Aldehyde, bromomethyl Aldehyde, bromo, hydroxyl
Key Reactivity Nucleophilic addition, substitution Coupling reactions SN2 substitutions Electrophilic substitution
Safety Notes Limited toxicological data Restricted to lab use Incomplete hazard data N/A in provided sources

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